(S)-4-(1-Aminoethyl)benzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

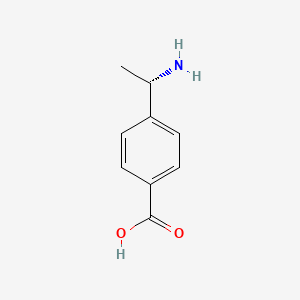

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(1S)-1-aminoethyl]benzoic acid. This designation precisely indicates the substitution pattern on the benzoic acid core structure, where the aminoethyl group is attached to the fourth carbon of the benzene ring, with the (1S) descriptor specifying the absolute configuration at the chiral center. The structural representation reveals a benzene ring bearing a carboxylic acid functional group and an aminoethyl substituent in the para relationship.

The molecular structure consists of a benzoic acid framework with the chemical backbone featuring a benzene ring substituted at the 1-position with a carboxylic acid group and at the 4-position with a 1-aminoethyl group. The stereochemical notation (1S) indicates that when the chiral carbon is viewed according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a counterclockwise direction, establishing the absolute configuration. The International Chemical Identifier string for this compound is recorded as 1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1, providing a complete structural description that enables unambiguous identification.

The Simplified Molecular Input Line Entry System representation is documented as CC@HC1=CC=C(C(O)=O)C=C1, which captures both the connectivity and stereochemistry in a linear notation format. This structural information confirms the presence of the chiral center at the carbon bearing both the amino group and the methyl substituent, with the absolute configuration designated as (S).

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 222714-33-2. This unique identifier serves as the primary reference for this specific enantiomer in chemical databases and literature searches. The compound is distinguished from its racemic mixture, which carries the Chemical Abstracts Service number 28357-95-1, and from the (R)-enantiomer, which is assigned the number 1108683-66-4.

Alternative chemical designations for this compound include several systematic and trivial names that appear in various databases and commercial sources. The compound is also known as (S)-4-(1-Amino-ethyl)-benzoic acid, reflecting an alternative spacing convention in the nomenclature. In German chemical literature, it appears as (S)-4-(1-Aminoethyl)benzoesäure. The International Chemical Identifier key NDMBVGSUFFPAFE-LURJTMIESA-N provides an additional unique identifier that incorporates stereochemical information.

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMBVGSUFFPAFE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651217 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222714-33-2 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)benzoic acid typically involves the enantioselective reduction of 4-(1-Aminoethyl)benzoic acid. One common method is the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and specialized chiral catalysts to achieve high yields and enantiomeric purity. The product is then purified through crystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: 4-(1-Nitroethyl)benzoic acid

Reduction: 4-(1-Hydroxyethyl)benzoic acid

Substitution: Various amides and esters depending on the reagents used.

Scientific Research Applications

Biological Applications

(S)-4-(1-Aminoethyl)benzoic acid has been studied for its potential therapeutic roles:

2.1 Neurological Disorders:

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting neurological disorders such as neuropathic pain and depression. Its ability to modulate neurotransmitter activity makes it a candidate for further exploration in pain management therapies .

2.2 Protein-Ligand Interactions:

The compound is utilized in studies investigating enzyme kinetics and protein-ligand interactions. Its binding affinities with various biological targets are critical for understanding its mechanism of action .

Industrial Applications

3.1 Pharmaceutical Industry:

this compound is employed in the development of specialty chemicals and pharmaceutical agents. Its high bioavailability and solubility in water enhance its suitability for drug formulation .

3.2 Material Science:

The compound is also explored for its potential use in developing new materials, particularly those requiring specific chiral properties to enhance performance in applications such as sensors and catalysts .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropathic Pain | Demonstrated analgesic effects in animal models, suggesting potential for pain relief therapies. |

| Study B | Enzyme Kinetics | Showed significant modulation of enzyme activity, providing insights into metabolic pathways influenced by the compound. |

| Study C | Drug Formulation | Highlighted improved solubility and bioavailability in formulations containing this compound compared to traditional compounds. |

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between (S)-4-(1-Aminoethyl)benzoic acid and analogous compounds, focusing on structural, physicochemical, and functional properties.

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | 876-03-9 | C₉H₁₁NO₂ | 165.19 | PSA: 63.32 Ų; logP: 2.10; chiral (S)-configuration | Chiral intermediates, asymmetric synthesis |

| (R)-4-(1-Aminoethyl)benzoic acid HCl | 1134776-39-8 | C₉H₁₂ClNO₂ | 201.65 | Water-soluble salt; enhanced stability; enantiomeric pair with (S)-form | Pharmacology (stereospecific drug development) |

| 4-(Dimethylamino)benzoic acid | 619-84-1 | C₉H₁₁NO₂ | 165.19 | PSA: 49.33 Ų; logP: 1.85; tertiary amine | UV absorbers, organic synthesis |

| 4-Aminomethylbenzoic acid | 56-91-7 | C₈H₉NO₂ | 151.16 | PSA: 63.32 Ų; logP: 1.20; primary amine; high water solubility | Antifibrinolytic agents (e.g., tranexamic acid analogs) |

| (S)-4-(1-Aminoethyl)benzoate methyl HCl | 847728-91-0 | C₁₀H₁₄ClNO₂ | 215.68 | Ester derivative; improved membrane permeability; stored at room temperature | Prodrug formulations |

Structural and Functional Insights

- Chirality and Bioactivity: The (S)-enantiomer exhibits distinct pharmacological behavior compared to its (R)-counterpart. For example, this compound derivatives are prioritized in drug candidates targeting chiral receptors, such as neurotransmitter analogs, due to their stereospecific interactions .

- Substituent Effects: Replacing the primary amine with a dimethylamino group (as in 4-(Dimethylamino)benzoic acid) reduces polarity (lower PSA) and increases lipophilicity, making it suitable for non-polar applications like sunscreen additives . Conversely, the primary amine in 4-Aminomethylbenzoic acid enhances water solubility, favoring its use in intravenous antifibrinolytic drugs .

- Derivative Utility: Methyl esterification of this compound (e.g., the hydrochloride salt) improves stability and bioavailability, enabling oral drug delivery systems .

Pharmacological Relevance

- Target Selectivity : The (S)-enantiomer’s chiral center is critical in designing inhibitors for enzymes like trypsin-like proteases, where stereochemistry dictates binding affinity .

- Toxicity Profiles: Dimethylamino derivatives show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to primary amines, which may form reactive metabolites .

Biological Activity

(S)-4-(1-Aminoethyl)benzoic acid, often referred to as (S)-4-AEBA, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is characterized by a benzoic acid moiety substituted with an aminoethyl group at the para position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 169.19 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and bioavailability in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as an antagonist of the prostaglandin EP4 receptor, which is implicated in various inflammatory processes and cancer progression .

Key Mechanisms:

- EP4 Receptor Antagonism : The introduction of the (S)-absolute configuration significantly enhances the compound's affinity for the EP4 receptor, improving its functional activity approximately tenfold compared to its achiral counterparts .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that (S)-4-AEBA can suppress tumor growth in mouse models, indicating its potential utility in oncology .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Its ability to inhibit EP4 receptor signaling may contribute to reduced inflammation, making it a candidate for treating inflammatory disorders.

- Anticancer Activity : Research indicates that (S)-4-AEBA may inhibit cancer cell proliferation through modulation of key signaling pathways associated with tumor growth .

Case Studies

-

Cancer Treatment Efficacy :

A study evaluating the efficacy of (S)-4-AEBA in CT-26 colon cancer mouse models demonstrated significant tumor growth inhibition when administered at varying dosages. The results indicated a dose-dependent response, with higher doses yielding better outcomes:This study underscores the potential of (S)-4-AEBA as a therapeutic agent against cancer .Group Treatment Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) G1 Vehicle 2145.58 ± 152.9 - G2 E7046 150 mg/kg 1619.76 ± 276.89 25.9 G3 AMX12006 75 mg/kg 1497.04 ± 282.39 32.0 G4 AMX12006 150 mg/kg 1098.99 ± 247.15 51.78 -

Neuropathic Pain Models :

Additional research has explored the compound's analgesic properties in neuropathic pain models, suggesting that it may alleviate pain through similar mechanisms involving receptor antagonism and modulation of pain pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (R)-4-(1-Aminoethyl)benzoic acid | 1134776-39-8 | 0.98 | Enantiomer with potentially differing effects |

| (S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | 0.90 | Methyl ester derivative |

| 3-(Aminomethyl)benzoic acid | 876-03-9 | 0.87 | Different substitution pattern affecting activity |

This comparative analysis highlights how variations in structural features can influence biological activity and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.